molecular formula C23H23N3O3 B2383471 2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903685-81-3

2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2383471
M. Wt: 389.455
InChI Key: NLLJGPSUVCNGJC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a phenyl group attached to a tetrahydro-2H-pyran ring, which is further connected to a dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the tetrahydro-2H-pyran ring, followed by the introduction of the phenyl group, and finally the formation of the dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl group is a common aromatic ring, while the tetrahydro-2H-pyran is a six-membered ring with one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The phenyl group is generally quite stable, but the tetrahydro-2H-pyran ring could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carbonyl group could potentially make it polar, affecting its solubility in different solvents .

Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Agents

Compounds with pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential applications in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).

Antitubercular and Antimicrobial Activity

Research on 4H-chromeno[2,3-d]pyrimidine derivatives has shown these compounds to possess antitubercular and antimicrobial activities, suggesting their usefulness in combating infectious diseases (Kamdar et al., 2011).

Synthesis of New Ring Systems

The development of new ring systems such as dipyrido[1,2-a:4,3-d]pyrimidin-11-one derivatives highlights the ongoing exploration in the synthesis of novel heterocyclic compounds for potential pharmacological applications (Huber et al., 1987).

Antimicrobial and Antibacterial Applications

Several studies have synthesized and evaluated pyrazolopyrimidine and pyridopyrimidine derivatives for their antimicrobial and antibacterial properties, demonstrating the potential of these compounds in developing new antimicrobial agents (Beyzaei et al., 2017).

Corrosion Inhibition

Research on pyrazolo[3,4-d]pyrimidine derivatives has also explored their applications in corrosion inhibition, indicating their potential in protecting metal surfaces against corrosion in acidic environments (Abdel Hameed et al., 2020).

properties

IUPAC Name

5-(4-phenyloxane-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c27-21-18-16-25(13-9-19(18)24-20-8-4-5-12-26(20)21)22(28)23(10-14-29-15-11-23)17-6-2-1-3-7-17/h1-8,12H,9-11,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLJGPSUVCNGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4(CCOCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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